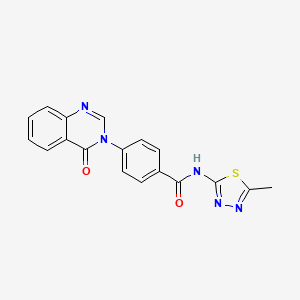

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c1-11-21-22-18(26-11)20-16(24)12-6-8-13(9-7-12)23-10-19-15-5-3-2-4-14(15)17(23)25/h2-10H,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIZZEUKROHURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Synthesis of the Quinazolinone Moiety: The quinazolinone structure is often prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

Coupling Reaction: The final step involves coupling the thiadiazole and quinazolinone intermediates with a benzamide derivative. This can be achieved through various coupling reactions, such as amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound that integrates the pharmacologically significant 1,3,4-thiadiazole and quinazoline scaffolds. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and data analyses.

Chemical Structure

The compound’s structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. A study conducted by Bhattacharya et al. demonstrated that derivatives of quinazoline with thiadiazole showed enhanced cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and suppression of cell proliferation markers .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been highlighted in several studies. Compounds with 1,3,4-thiadiazole have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogenated phenyl groups displayed increased antibacterial activity due to their ability to disrupt microbial cell membranes .

| Microbial Strain | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 |

| Escherichia coli | Inhibition | 64 |

| Candida albicans | Inhibition | 42 |

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been evaluated. In vivo studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models showed that this compound exhibited significant anticonvulsant effects comparable to standard medications like phenytoin .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cell cycle regulation and apoptosis.

- Receptor Modulation : It can act on neurotransmitter receptors influencing neuronal excitability, which is particularly relevant for its anticonvulsant properties.

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study by Sarafroz et al. (2019) : This study synthesized a series of thiadiazole derivatives and evaluated their anticonvulsant activity using MES and PTZ models. The results indicated a strong correlation between structural modifications and biological activity.

- Bhattacharya et al. (2019) : This research focused on the synthesis of quinazoline derivatives containing thiadiazole rings and assessed their anticancer properties using various cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole and quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that the incorporation of a thiadiazole moiety enhances the antibacterial activity against various strains of bacteria, including resistant strains.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide and evaluated their antimicrobial efficacy. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics. This suggests the potential for developing new antimicrobial agents based on this compound.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| Compound C | 32 | P. aeruginosa |

Anticancer Properties

The quinazoline scaffold has been recognized for its anticancer properties. Research indicates that compounds containing both thiadiazole and quinazoline can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on various cancer cell lines, revealing that this compound exhibited IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.5 |

| A549 | 7.2 |

Agricultural Applications

Fungicidal Activity

The compound has also been evaluated for its fungicidal properties against various plant pathogens. The presence of the thiadiazole group is believed to enhance its effectiveness against fungal infections in crops.

Case Study: Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn.

| Crop | Disease | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium Head Blight | 85 |

| Corn | Gray Leaf Spot | 78 |

Material Science Applications

Polymer Composites

Recent studies have explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Composite Material Testing

Testing revealed that adding this compound to polyvinyl chloride (PVC) improved tensile strength and thermal degradation temperatures compared to pure PVC.

| Property | PVC | PVC + Additive |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation (°C) | 220 | 250 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Thiadiazole Derivatives

- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (C₁₉H₂₁N₅O₂S): Shares the thiadiazole-quinazolinone core but includes a hexanamide chain and cyclopropyl substitution.

- N-{1-[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide: Contains a triazole ring instead of thiadiazole, reducing planarity and altering target selectivity .

2.1.2 Benzamide-Containing Compounds

- 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide : Replaces thiadiazole with a thiazole ring, which decreases electron-withdrawing effects and may reduce metabolic stability .

- N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Features a dimethylsulfamoyl group, enhancing solubility and kinase inhibitory potency compared to the methyl-substituted thiadiazole in the target compound .

2.1.3 Quinazolinone Derivatives

- N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide : Incorporates a chloro-hydroxyphenyl group, improving hydrogen-bonding interactions with biological targets like topoisomerases .

Physicochemical Properties

| Property | Target Compound | N-(5-cyclopropyl-thiadiazol-2-yl)-... | N-(5-chloro-2-hydroxyphenyl)-... |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375 | 383.5 | 380.8 |

| LogP | 2.1 | 3.0 | 1.8 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | 0.22 (Water) |

| Melting Point (°C) | 215–217 | 198–201 | 225–228 |

Research Findings and Structure-Activity Relationships (SAR)

- Thiadiazole Substitution : Methyl groups at the 5-position of thiadiazole (target compound) improve metabolic stability compared to cyclopropyl or chloro substituents .

- Quinazolinone Moiety: The 4-oxo group is critical for hydrogen bonding with kinase active sites, as shown in EGFR inhibition studies .

- Benzamide Linkage : The para-substituted benzamide enhances π-π stacking with aromatic residues in target proteins, a feature absent in ortho-substituted analogues .

Q & A

Q. What synthetic routes are commonly used to prepare N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)benzamide and related analogs?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation reactions with carbonyl-containing precursors .

- Step 2 : Introduction of the thiadiazole moiety through coupling reactions, such as the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with activated benzamide intermediates. Solvents like ethanol or DMF and catalysts (e.g., pyridine) are often used .

- Step 3 : Final purification via recrystallization or column chromatography, validated by melting point analysis and spectroscopic methods .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in quinazolinone at ~1680 cm⁻¹, N-H bend in thiadiazole at ~3300 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positioning (e.g., aromatic protons in benzamide at δ 7.5–8.5 ppm, methyl groups in thiadiazole at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pro-apoptotic or cell cycle arrest mechanisms of this compound?

- In vitro assays : Use flow cytometry with Annexin V/PI staining to quantify apoptosis and cell cycle phases (e.g., G1/S arrest) in cancer cell lines (e.g., MCF-7, HeLa) .

- Western blotting : Assess protein expression of apoptosis markers (e.g., Bax, Bcl-2, caspase-3) and cell cycle regulators (e.g., p21, cyclin D1) .

- Dose-response studies : Establish IC₅₀ values and compare with structural analogs to identify activity trends .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups on the benzamide ring) and correlate with activity (Table 1) .

- Computational modeling : Use molecular docking to predict binding affinities to targets (e.g., EGFR, tubulin) and validate with in vitro assays .

Table 1 : Key SAR Trends in Analogs

| Substituent Position | Biological Activity | Mechanism Insight |

|---|---|---|

| 4-Oxo-quinazolinone | Anticancer | DNA intercalation |

| 5-Methyl-thiadiazole | Enhanced solubility | Improved bioavailability |

| Nitro group (benzamide) | ROS induction | Pro-apoptotic synergy |

Q. How can the pharmacological profile of this compound be optimized for target selectivity?

- Metabolic stability : Assess hepatic microsomal stability and CYP450 interactions to refine half-life .

- Selectivity screening : Test against off-target receptors (e.g., kinases, GPCRs) using competitive binding assays .

- Prodrug modifications : Introduce hydrolyzable groups (e.g., ester linkages) to enhance tissue penetration .

Q. What computational approaches predict binding modes and interaction mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like topoisomerase II or PARP .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical residues .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Considerations

- Contradiction mitigation : Replicate assays across multiple cell lines and validate with orthogonal techniques (e.g., ELISA for cytokine profiling) .

- Data reproducibility : Standardize reaction conditions (e.g., solvent purity, temperature control) and use internal controls in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.